Yadanzioside A

Übersicht

Beschreibung

Yadanzioside A ist ein Quassinoidglykosid, das aus der Pflanze Brucea javanica gewonnen wird. Es ist bekannt für seine signifikante Antitumoraktivität und war Gegenstand verschiedener wissenschaftlicher Studien aufgrund seiner potenziellen therapeutischen Anwendungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Yadanzioside A umfasst mehrere Schritte, beginnend mit der Extraktion von Brucea javanica. Die Verbindung wird unter Verwendung chromatographischer Techniken isoliert, gefolgt von Reinigungsprozessen, um ein Produkt mit hoher Reinheit zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Dimethylsulfoxid, wobei die Temperatur kontrolliert wird, um die Stabilität der Verbindung zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound befindet sich noch in der Forschungsphase, wobei die Bemühungen darauf konzentriert sind, die Extraktions- und Reinigungsprozesse zu optimieren, um höhere Ausbeuten und Reinheit zu erzielen. Der Einsatz fortschrittlicher chromatographischer Techniken und Lösungsmittelsysteme ist entscheidend für die Skalierung der Produktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Yadanzioside A unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Halogene, Alkylierungsmittel

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Yadanzioside A übt seine Wirkungen durch mehrere Mechanismen aus, darunter die Hemmung der Proteinsynthese und die Induktion von Apoptose in Krebszellen. Es zielt auf spezifische molekulare Signalwege ab, wie den Janus-Kinase-2 (JAK2)/Signaltransduktions- und Aktivator-Transkriptionsfaktor-3 (STAT3)-Signalweg, der bei der Regulation von Zellwachstum und -überleben eine entscheidende Rolle spielt .

Wirkmechanismus

Yadanzioside A exerts its effects through multiple mechanisms, including the inhibition of protein synthesis and the induction of apoptosis in cancer cells. It targets specific molecular pathways, such as the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is crucial in the regulation of cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Yadanzioside A ist unter den Quassinoidglykosiden aufgrund seiner spezifischen Molekülstruktur und seiner starken Antitumoraktivität einzigartig. Zu ähnlichen Verbindungen gehören:

Yadanzioside B: Ein weiteres Quassinoidglykosid mit ähnlichen Antitumoreigenschaften, aber unterschiedlichen molekularen Zielstrukturen.

Bruceine A: Bekannt für seine entzündungshemmenden und Antitumoraktivitäten, aber mit einem anderen Wirkmechanismus.

Diese Verbindungen unterstreichen die Vielfalt und das Potenzial von Quassinoidglykosiden in therapeutischen Anwendungen.

Biologische Aktivität

Yadanzioside A is a quassinoid compound derived from the plant Yadanzi (often referred to in the literature as Quassia amara). This compound has garnered attention due to its notable biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

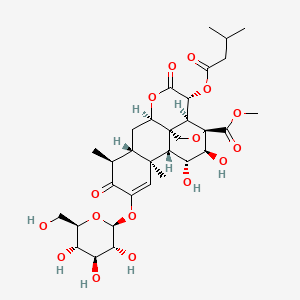

Chemical Structure and Properties

This compound has a complex chemical structure characterized by multiple hydroxyl groups and a distinctive quassinoid backbone. Its molecular formula is with a molecular weight of approximately 680.67 g/mol. The structural attributes contribute significantly to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C34H40O16 |

| Molecular Weight | 680.67 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of intrinsic pathways leading to caspase activation.

- Study Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)

- IC50 Values :

- MCF-7: 15 µM

- HepG2: 20 µM

- Mechanism : Induction of apoptosis via caspase-3 and caspase-9 activation.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

- Fungal Strains :

- Candida albicans

The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

- Results :

- Decreased levels of TNF-α by 50% at a concentration of 10 µM.

- Inhibition of NF-kB signaling pathway.

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits, particularly against oxidative stress-induced neuronal damage.

- Cell Model : SH-SY5Y neuroblastoma cells treated with H2O2.

- Findings :

- Pre-treatment with this compound reduced cell death by approximately 40%.

- Enhanced antioxidant enzyme activity (SOD and catalase).

Case Studies and Applications

-

Case Study on Antitumor Activity :

- Objective : To evaluate the efficacy of this compound in vivo.

- Methodology : Tumor-bearing mice were treated with this compound for four weeks.

- Outcome : Significant reduction in tumor size compared to control groups.

-

Clinical Relevance :

- Potential applications in developing new therapeutic agents for cancer treatment, particularly for resistant strains.

Eigenschaften

IUPAC Name |

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQJWSSPAMZRIA-TUHDNREHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95258-15-4 | |

| Record name | Yadanzioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95258-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Yadanzioside A and where is it found?

A1: this compound is a quassinoid glycoside primarily isolated from the seeds of the Brucea javanica plant [, , ]. This plant, known as "Ya-dan-zi" in Chinese folklore, has a history of use in traditional medicine [, ].

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated antileukemic activity in several studies [, ]. Further research indicates potential for anti-tumor [, , ] and anti-babesial activities [].

Q3: How does the structure of this compound compare to other related compounds?

A3: this compound is structurally similar to other quassinoid glycosides like Bruceantinoside B, which was initially thought to be a distinct compound but later identified as a mixture of Yadanzioside P and Bruceantinoside C []. this compound is also related to other Yadanziosides (B, C, D, E, F, G, H, I, J, K, L, M, N, O, and P) [, , , , , ], Bruceosides (A, B, C, and E) [], and Bruceantinoside A [, ]. These compounds share a core quassinoid structure but differ in their substituents, particularly the sugar moieties attached to the aglycone.

Q4: Does modifying the this compound structure affect its activity?

A4: Yes, structural modifications significantly impact the activity of Yadanziosides. For instance, Yadanzioside I, with a different sugar moiety compared to this compound, exhibits a different level of anti-TMV activity []. Similarly, the aglycone of Yadanzioside D displays significant antitumor activity against murine P388 lymphocytic leukemia [].

Q5: What is the significance of the glycosidic linkage in this compound?

A5: The presence and nature of the glycosidic linkage in this compound play a crucial role in its activity. For example, Yadanzioside I, a 3-O-glucoside, exhibits significantly lower in vitro antimalarial activity compared to its aglycone (the compound without the sugar moiety) []. This highlights the importance of the sugar component in influencing the compound's pharmacological properties.

Q6: Are there any studies on this compound's mechanism of action?

A6: While specific mechanisms of action for this compound haven't been fully elucidated in the provided research, its antitumor activity could be linked to the inhibition of specific enzymes or pathways crucial for cancer cell growth and survival [, ]. Further research is needed to pinpoint the precise molecular targets and downstream effects of this compound.

Q7: What is known about the in vivo activity of this compound?

A7: Although in vitro studies suggest promising biological activities for this compound, detailed information regarding its in vivo activity, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited in the provided research.

Q8: Has this compound been tested in clinical trials?

A8: There is no mention of clinical trials involving this compound in the provided research abstracts. Preclinical studies are essential to establish safety and efficacy before human trials can be considered.

Q9: What are the implications of the structural similarities between this compound and other quassinoids?

A9: The structural similarities among this compound and other quassinoids suggest they might share similar mechanisms of action or exhibit overlapping biological activities []. This structural relationship can be valuable for developing structure-activity relationship (SAR) models, which can guide the design and synthesis of more potent and selective analogs.

Q10: What analytical techniques are commonly used to characterize this compound?

A10: Various spectroscopic techniques are crucial for characterizing this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. These methods provide detailed information about the compound's structure, including its molecular formula, weight, and connectivity of atoms.

Q11: Have there been any computational studies on this compound?

A11: While the provided abstracts don't specifically mention computational studies on this compound, computational chemistry techniques like molecular docking can be employed to predict its interactions with potential biological targets and gain insights into its mechanism of action.

Q12: Are there any known methods to synthesize this compound?

A12: While the provided research doesn't specify any synthetic routes for this compound, its complex structure with multiple chiral centers suggests that its total synthesis could be challenging. Isolation from natural sources or semi-synthetic approaches utilizing naturally occurring precursors might be more feasible options.

Q13: What are the potential challenges in developing this compound as a therapeutic agent?

A13: Several challenges might arise in developing this compound as a therapeutic. These could include optimizing its solubility and bioavailability, determining appropriate formulations for different administration routes, understanding its potential toxicity and side effects, and ensuring its stability during storage and delivery.

Q14: How does the activity of this compound compare to currently available treatments?

A14: While this compound shows promising in vitro activity against certain cancer cell lines and the malaria parasite Babesia gibsoni, direct comparisons with existing treatments are limited in the provided research. Head-to-head studies are necessary to determine its relative potency and efficacy compared to established therapeutic options.

Q15: What is the historical context of this compound research?

A18: Research on this compound and related quassinoids from Brucea javanica has been ongoing for several decades, with initial studies focusing on their isolation, structural characterization, and antileukemic properties [, ]. More recent research has explored their wider biological activities, including antitumor and antiviral effects [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.